5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one
Description
5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique combination of phenyl, thiophene, and oxazinone rings
Properties
IUPAC Name |
5-phenyl-2-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2S2/c18-16-13-11(10-5-2-1-3-6-10)9-21-15(13)17-14(19-16)12-7-4-8-20-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOODQXOPUHEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(thiophen-2-yl)acetonitrile with phenyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the thiophene ring, which may affect its reactivity and applications.
5-phenyl-2-(furan-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Contains a furan ring instead of a thiophene ring, leading to different electronic properties.
5-phenyl-2-(pyridin-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Contains a pyridine ring, which can influence its biological activity and solubility.
Uniqueness
5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to the presence of both phenyl and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
